6-[3-(methylsulfanyl)-1H-1,2,4-triazol-1-yl]-N,N'-di(propan-2-yl)-1,3,5-triazine-2,4-diamine
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Overview
Description
6-[3-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-1-YL]-N2,N4-BIS(PROPAN-2-YL)-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazole ring and a triazine ring, both of which are known for their significant biological and chemical properties. The compound’s unique structure makes it a subject of interest in various fields, including medicinal chemistry, agricultural chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-[3-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-1-YL]-N2,N4-BIS(PROPAN-2-YL)-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multi-step organic reactions. One common method includes the alkylation of 1,2,3,4-tetrahydropyrimidines with methyl iodide in the presence of pyridine . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
6-[3-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-1-YL]-N2,N4-BIS(PROPAN-2-YL)-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen atoms into the compound, potentially altering its biological activity.
Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, changing the compound’s properties.
Substitution: This reaction involves replacing one functional group with another, which can modify the compound’s reactivity and interactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
6-[3-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-1-YL]-N2,N4-BIS(PROPAN-2-YL)-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:
Industry: It is used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of 6-[3-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-1-YL]-N2,N4-BIS(PROPAN-2-YL)-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets. For instance, in its role as an antimicrobial agent, the compound may inhibit the synthesis of essential proteins or disrupt cell membrane integrity . In cancer research, it may interfere with cellular pathways that regulate cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
2-Methylsulfanyl-1,4-dihydropyrimidines: These compounds share the methylsulfanyl group and exhibit similar biological activities.
1,2,4-Triazole Derivatives: These compounds have a triazole ring and are known for their antimicrobial and anticancer properties.
Uniqueness
What sets 6-[3-(METHYLSULFANYL)-1H-1,2,4-TRIAZOL-1-YL]-N2,N4-BIS(PROPAN-2-YL)-1,3,5-TRIAZINE-2,4-DIAMINE apart is its dual ring structure, which combines the properties of both triazole and triazine rings
Properties
Molecular Formula |
C12H20N8S |
---|---|
Molecular Weight |
308.41 g/mol |
IUPAC Name |
6-(3-methylsulfanyl-1,2,4-triazol-1-yl)-2-N,4-N-di(propan-2-yl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C12H20N8S/c1-7(2)14-9-16-10(15-8(3)4)18-11(17-9)20-6-13-12(19-20)21-5/h6-8H,1-5H3,(H2,14,15,16,17,18) |
InChI Key |
BHVSZEXEGQWIPK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)N2C=NC(=N2)SC)NC(C)C |
Origin of Product |
United States |
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